molecular formula C21H16Cl2N4O2 B244777 3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-ethoxybenzamide

3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-ethoxybenzamide

Cat. No.: B244777
M. Wt: 427.3 g/mol
InChI Key: XHFMSVLLGKSPHY-UHFFFAOYSA-N
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Description

3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-ethoxybenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole moiety, which is often associated with photostability and UV-absorbing properties, making it of interest in materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-ethoxybenzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid, forming 2-phenyl-2H-benzotriazole.

    Chlorination: The benzotriazole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at specific positions.

    Amidation: The chlorinated benzotriazole is reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

    Oxidation and Reduction: The benzotriazole moiety can participate in redox reactions, although these are less common.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Products with different substituents replacing the chlorine atoms.

    Hydrolysis: 4-ethoxybenzoic acid and 6-chloro-2-phenyl-2H-benzotriazole.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its photostability and UV-absorbing properties, making it a candidate for use in UV filters and stabilizers in polymers.

Biology

Biologically, derivatives of benzotriazole have been explored for their potential antimicrobial and anticancer activities. The specific compound may be investigated for similar properties.

Medicine

In medicine, compounds with benzotriazole structures are researched for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound could be used in the development of advanced materials, such as coatings and plastics, that require enhanced UV resistance.

Mechanism of Action

The mechanism by which 3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-ethoxybenzamide exerts its effects is largely dependent on its interaction with molecular targets. The benzotriazole moiety can absorb UV light, preventing photodegradation of materials. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2H-benzotriazole: Lacks the chloro and ethoxy substituents, making it less effective in certain applications.

    4-Methoxybenzamide Derivatives: Similar structure but with different substituents, affecting their chemical and physical properties.

    Chlorobenzotriazole Derivatives: Compounds with different positions of chlorine atoms, influencing their reactivity and applications.

Uniqueness

3-chloro-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct photostability and reactivity characteristics, making it valuable in specialized applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H16Cl2N4O2

Molecular Weight

427.3 g/mol

IUPAC Name

3-chloro-N-(6-chloro-2-phenylbenzotriazol-5-yl)-4-ethoxybenzamide

InChI

InChI=1S/C21H16Cl2N4O2/c1-2-29-20-9-8-13(10-16(20)23)21(28)24-17-12-19-18(11-15(17)22)25-27(26-19)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,24,28)

InChI Key

XHFMSVLLGKSPHY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)Cl

Origin of Product

United States

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